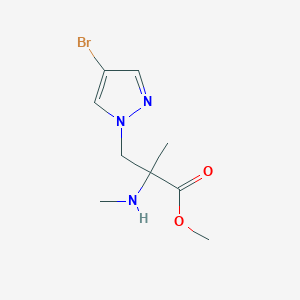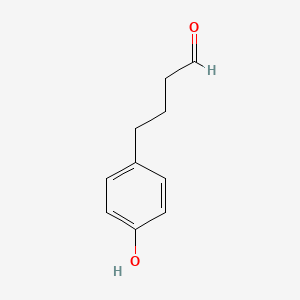
4-(4-Hydroxyphenyl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxyphenyl)butanal, also known as raspberry ketone, is an organic compound with the molecular formula C10H12O2. It is a naturally occurring phenolic compound found in various fruits, including raspberries, blackberries, and cranberries. This compound is widely used in the food and fragrance industry due to its pleasant fruity aroma. Additionally, it has gained attention for its potential health benefits, particularly in weight management and metabolic regulation .
準備方法
Synthetic Routes and Reaction Conditions
4-(4-Hydroxyphenyl)butanal can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between p-hydroxybenzaldehyde and acetone. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as acid-activated Montmorillonite clay. The Friedel-Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one is carried out under constant stirring at elevated temperatures and pressures. This method offers high selectivity and conversion rates, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
4-(4-Hydroxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)butanoic acid.
Reduction: Formation of 4-(4-hydroxyphenyl)butanol.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
4-(4-Hydroxyphenyl)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential in promoting lipolysis and fat oxidation, making it a subject of interest in obesity research.
Medicine: It has been investigated for its potential anti-obesity and anti-inflammatory properties.
Industry: Widely used in the food and fragrance industry as a flavoring agent and fragrance component
作用機序
The mechanism of action of 4-(4-Hydroxyphenyl)butanal involves its interaction with various molecular targets and pathways. It has been shown to inhibit key digestive enzymes, such as α-amylase and α-glucosidase, through hydrogen bonding and van der Waals forces. This inhibition helps regulate carbohydrate hydrolysis and glucose absorption, contributing to its potential anti-obesity effects .
類似化合物との比較
4-(4-Hydroxyphenyl)butanal is often compared with other similar compounds, such as:
Capsaicin: Known for its thermogenic properties and ability to promote fat oxidation.
Synephrine: A natural alkaloid with stimulant and lipolytic effects.
4-(4-Hydroxyphenyl)-2-butanone: Another phenolic compound with similar aromatic properties but different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and diverse applications.
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
4-(4-hydroxyphenyl)butanal |
InChI |
InChI=1S/C10H12O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-8,12H,1-3H2 |
InChIキー |
YQBZVDHUSBTCJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


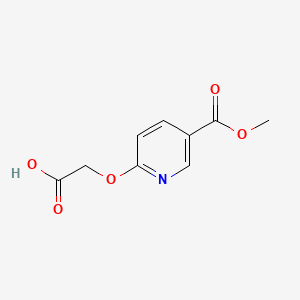
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)
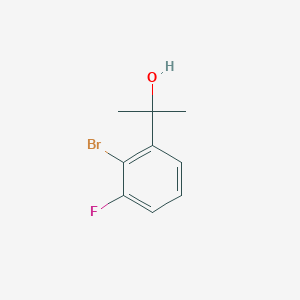
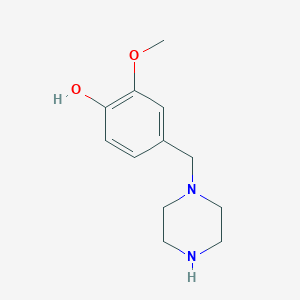
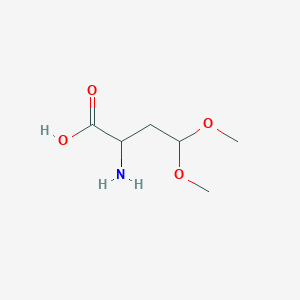
![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)
![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
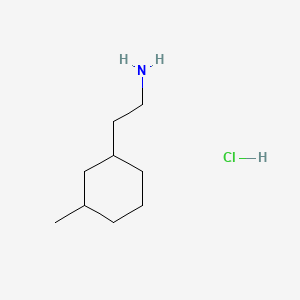
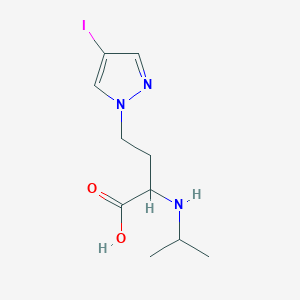
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
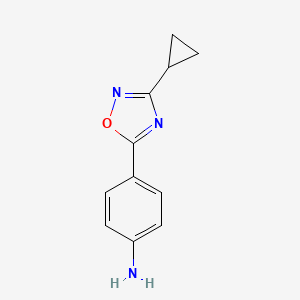
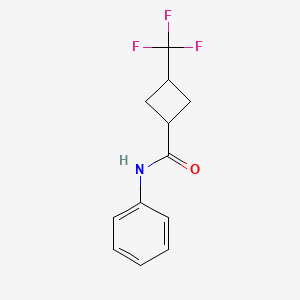
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
